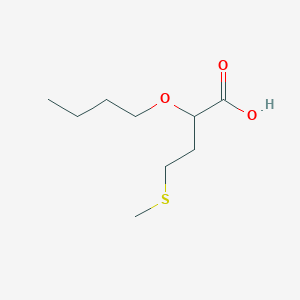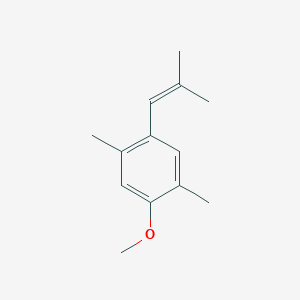
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene, also known as methyl isoeugenol, is a chemical compound with the molecular formula C12H16O. It is a colorless to pale yellow liquid with a pleasant, clove-like aroma. This compound is found naturally in various essential oils, including ylang-ylang and citronella oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene can be synthesized through the methylation of isoeugenol. The process involves the reaction of isoeugenol with potassium hydroxide and dimethyl sulfate under controlled conditions. The resulting product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anesthetic agent.
Industry: It is used in the fragrance industry for the production of perfumes and flavorings
Mécanisme D'action
The mechanism of action of 1-methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to antioxidant defense and anti-inflammatory responses, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Isoeugenol: Similar in structure but lacks the methoxy group.
Eugenol: Contains a hydroxyl group instead of a methoxy group.
Methyleugenol: Similar structure but with different substitution patterns
Uniqueness: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pleasant aroma and potential therapeutic applications make it valuable in various fields .
Propriétés
Numéro CAS |
667937-20-4 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-methoxy-2,5-dimethyl-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C13H18O/c1-9(2)6-12-7-11(4)13(14-5)8-10(12)3/h6-8H,1-5H3 |
Clé InChI |
SDVMESZCNNXQGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


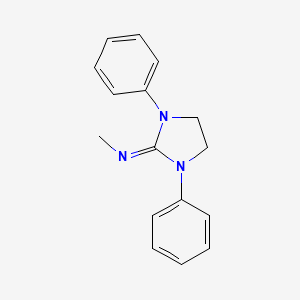
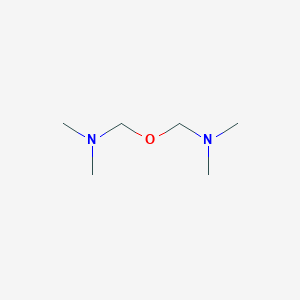
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)

![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
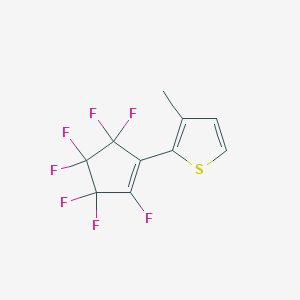
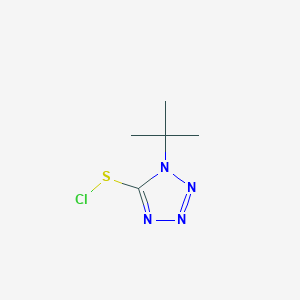
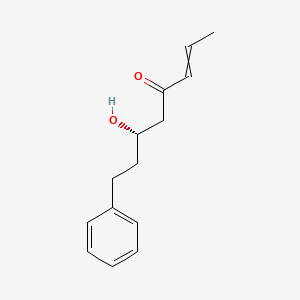
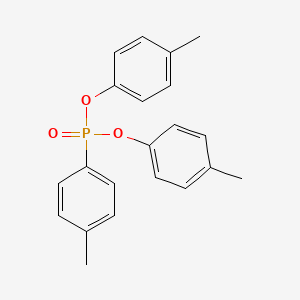
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
